N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H18ClN3O7S and its molecular weight is 455.87. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Cytotoxic Activities
Research on compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide has shown significant promise in antitumor activities. The studies have focused on understanding the reductive chemistry of novel hypoxia-selective cytotoxins. For instance, compounds similar to the one have been explored for their selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This reduction process is critical for their cytotoxic effect, highlighting their potential application in targeted cancer therapies (Palmer et al., 1995).
Antimicrobial Applications
Several studies have synthesized derivatives incorporating elements of the compound's structure to evaluate their antimicrobial efficacy. These studies have led to the development of compounds with significant activity against a range of bacterial and fungal pathogens. The structural modifications often aim to enhance therapeutic intervention potential against microbial diseases, suggesting a broad application in developing new antimicrobial agents (Desai et al., 2013).
Synthesis and Biological Evaluation
The synthesis and evaluation of derivatives with structural similarities have been conducted, focusing on their potential biological activities. These activities include cytostatic effects against various malignant human cell lines, indicating the compound's potential utility in chemotherapy. Such studies provide a foundation for further investigations into novel therapeutic agents, particularly in oncology (Racané et al., 2006).
Drug Absorption Enhancement
Research has also explored methods to enhance the oral absorption of poorly water-soluble drugs through particle size reduction. This approach could be relevant for enhancing the bioavailability of this compound, should its solubility be an issue in therapeutic applications (Kondo et al., 1993).
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O7S/c1-28-16-9-12(14(22(24)25)10-17(16)29-2)18(23)20-11-4-5-13(19)15(8-11)21-6-3-7-30(21,26)27/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMWYZNSJFVFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.